N-(2-Ethoxyphenyl)-N-hexylamine N-(2-Ethoxyphenyl)-N-hexylamine
Brand Name: Vulcanchem
CAS No.: 1040078-30-5
VCID: VC2906932
InChI: InChI=1S/C14H23NO/c1-3-5-6-9-12-15-13-10-7-8-11-14(13)16-4-2/h7-8,10-11,15H,3-6,9,12H2,1-2H3
SMILES: CCCCCCNC1=CC=CC=C1OCC
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol

N-(2-Ethoxyphenyl)-N-hexylamine

CAS No.: 1040078-30-5

Cat. No.: VC2906932

Molecular Formula: C14H23NO

Molecular Weight: 221.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethoxyphenyl)-N-hexylamine - 1040078-30-5

Specification

CAS No. 1040078-30-5
Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
IUPAC Name 2-ethoxy-N-hexylaniline
Standard InChI InChI=1S/C14H23NO/c1-3-5-6-9-12-15-13-10-7-8-11-14(13)16-4-2/h7-8,10-11,15H,3-6,9,12H2,1-2H3
Standard InChI Key CXHNMXGMQQUYCF-UHFFFAOYSA-N
SMILES CCCCCCNC1=CC=CC=C1OCC
Canonical SMILES CCCCCCNC1=CC=CC=C1OCC

Introduction

Chemical Identity and Structure

N-(2-Ethoxyphenyl)-N-hexylamine belongs to the class of secondary aromatic amines characterized by the presence of a nitrogen atom bonded to two carbon-containing groups: a 2-ethoxyphenyl moiety and a hexyl chain. Based on structural analysis and comparison with related compounds, the following properties can be established:

Basic Chemical Information

PropertyValue
Chemical NameN-(2-Ethoxyphenyl)-N-hexylamine
Molecular FormulaC₁₄H₂₃NO
Exact Mass~221.18 g/mol
Structural FeaturesSecondary amine with 2-ethoxyphenyl and hexyl substituents
Chemical ClassificationAromatic secondary amine

The molecule's structure includes an aromatic ring with an ethoxy group at the ortho position, which influences electron distribution and introduces steric factors that affect its reactivity. The hexyl chain provides a lipophilic component that influences the compound's solubility characteristics and potential biological interactions.

Structural Comparison

The compound shares structural similarities with N-(2-Ethoxyphenyl)-N-propylamine (CAS 899710-11-3), which has a propyl group instead of a hexyl chain. N-(2-Ethoxyphenyl)-N-propylamine has a molecular weight of 179.259 and a molecular formula of C₁₁H₁₇NO . The increase in carbon chain length from propyl to hexyl would result in increased lipophilicity and molecular weight.

PropertyPredicted ValueBasis for Prediction
Physical StateColorless to pale yellow liquid at room temperatureTypical for secondary amines with similar molecular weight
Boiling Point~270-290°C (at atmospheric pressure)Extrapolated from similar aromatic amines
LogP~4.0-4.5Higher than the LogP of N-(2-Ethoxyphenyl)-N-propylamine (2.98) due to longer alkyl chain
SolubilityPoorly soluble in water; soluble in organic solventsBased on lipophilic character of the hexyl chain
Density~0.9-1.0 g/cm³Typical for similar aromatic amines

The hexyl chain would likely confer greater lipophilicity compared to shorter-chain analogs, potentially affecting the compound's partition coefficient and biological membrane permeability.

Chemical Reactivity and Properties

Reactivity Profile

As a secondary amine, N-(2-Ethoxyphenyl)-N-hexylamine possesses a reactive nitrogen center capable of various transformations:

  • Acylation reactions with acyl chlorides or anhydrides to form amides

  • Alkylation reactions to form tertiary amines

  • Reaction with aldehydes or ketones to form imines

  • Nucleophilic behavior in various substitution reactions

The 2-ethoxy group on the phenyl ring introduces electronic effects that can modify the reactivity of the nitrogen center, potentially making it more nucleophilic compared to unsubstituted analogs.

Synthesis Methods

Reductive Amination

A potential synthetic route involves the reductive amination of 2-ethoxybenzaldehyde with hexylamine:

  • Condensation of 2-ethoxybenzaldehyde with hexylamine to form an imine intermediate

  • Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride

  • Purification by extraction and chromatography

N-Alkylation Route

Another potential route involves direct N-alkylation:

  • Reaction of 2-ethoxyaniline with 1-bromohexane in the presence of a base (K₂CO₃ or NaH)

  • Heating under reflux in a polar aprotic solvent like DMF or acetonitrile

  • Purification by extraction and column chromatography

Photochemical Synthesis Considerations

The literature describes photochemical methods for synthesizing N-substituted compounds, which could potentially be adapted for N-(2-Ethoxyphenyl)-N-hexylamine synthesis. A UV-light promoted reaction in the presence of trichloroethylene (TCE) and oxygen has been used to synthesize N-substituted trichloroacetamides from amines . This methodology could potentially be modified to prepare intermediates for N-(2-Ethoxyphenyl)-N-hexylamine synthesis.

Hazard CategoryPotential ClassificationRationale
Acute ToxicityLikely Category 4-5Many secondary amines show moderate toxicity; hexyl chain increases lipophilicity
Skin IrritationPotentially Category 2Secondary amines often cause skin irritation
Eye Damage/IrritationPotentially Category 1-2Related compounds can cause serious eye damage
Specific Target Organ ToxicityPossible concernMay cause drowsiness or dizziness based on related compounds
Environmental HazardPotential aquatic toxicityLipophilic character may contribute to aquatic toxicity

Analytical Characterization

Spectroscopic Properties

For identification and characterization purposes, N-(2-Ethoxyphenyl)-N-hexylamine would likely exhibit the following spectroscopic features:

NMR Spectroscopy

Predicted key signals in ¹H NMR (in CDCl₃):

  • Aromatic protons: δ 6.8-7.2 ppm (multiplet)

  • OCH₂CH₃: δ ~4.0 ppm (quartet) and ~1.4 ppm (triplet)

  • N-CH₂ (hexyl): δ ~3.2-3.4 ppm (triplet)

  • Remaining hexyl chain: δ 0.8-1.8 ppm (multiple signals)

Mass Spectrometry

Expected prominent mass fragments:

  • Molecular ion peak at m/z ~221

  • Fragment at m/z ~136 (loss of hexyl group)

  • Fragment at m/z ~108 (loss of ethoxy group from the above fragment)

Chromatographic Behavior

The compound would likely exhibit good retention on reverse-phase HPLC columns due to its lipophilic character. Typical mobile phases might include methanol/water or acetonitrile/water gradients with appropriate buffers.

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